Cas no 2172462-25-6 (4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol)

4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol
- EN300-1274693
- 2172462-25-6
-
- インチ: 1S/C12H13N3S2/c1-3-8(2)15-11(13-14-12(15)17)9-4-6-10(16)7-5-9/h3-8,16H,1H2,2H3,(H,14,17)
- InChIKey: BDXSEHDTBQOMJD-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C2C=CC(=CC=2)S)N1C(C=C)C
計算された属性
- せいみつぶんしりょう: 263.05508977g/mol
- どういたいしつりょう: 263.05508977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274693-0.1g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 0.1g |
$904.0 | 2023-06-08 | ||
Enamine | EN300-1274693-0.25g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 0.25g |
$946.0 | 2023-06-08 | ||
Enamine | EN300-1274693-100mg |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 100mg |
$904.0 | 2023-10-01 | ||
Enamine | EN300-1274693-5.0g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 5g |
$2981.0 | 2023-06-08 | ||
Enamine | EN300-1274693-2.5g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 2.5g |
$2014.0 | 2023-06-08 | ||
Enamine | EN300-1274693-10.0g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 10g |
$4421.0 | 2023-06-08 | ||
Enamine | EN300-1274693-250mg |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 250mg |
$946.0 | 2023-10-01 | ||
Enamine | EN300-1274693-2500mg |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 2500mg |
$2014.0 | 2023-10-01 | ||
Enamine | EN300-1274693-0.05g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 0.05g |
$864.0 | 2023-06-08 | ||
Enamine | EN300-1274693-0.5g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 0.5g |
$987.0 | 2023-06-08 |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiolに関する追加情報
Introduction to 4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 2172462-25-6)
The compound 4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol, identified by its CAS number 2172462-25-6, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thiol derivative combines a conjugated butenyl group with a sulfanylphenyl moiety, linked to a triazole core. The structural features of this compound make it an intriguing candidate for further exploration in medicinal chemistry and drug discovery.
At the heart of this molecule lies the triazole ring, a scaffold that has garnered considerable attention due to its versatility and biological activity. Triazoles are known for their stability and ability to participate in various chemical reactions, including nucleophilic substitution and cycloadditions. The presence of a thiol (-SH) group at the 3-position of the triazole ring introduces reactivity that can be exploited for covalent binding studies or as a probe in enzyme inhibition assays. This thiol group is particularly notable for its potential interaction with metal ions or cysteine residues in proteins, making it a valuable tool in biochemical research.
The but-3-en-2-yl substituent on the triazole ring contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This feature is critical in drug development, as it can affect the compound's bioavailability and pharmacokinetic behavior. Additionally, the conjugation between the butenyl group and the triazole core may facilitate electronic communication across the structure, potentially enhancing its interaction with biological targets.
The 4-sulfanylphenyl moiety adds another layer of complexity to this compound. The phenyl ring is a common pharmacophore in medicinal chemistry, known for its ability to engage in π-stacking interactions and hydrophobic effects. The sulfanyl (-S-) group at the para position of the phenyl ring introduces polarity and potential hydrogen bonding capabilities. This combination of structural elements suggests that 4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol could exhibit unique binding properties when interacting with biological macromolecules.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Studies using molecular docking simulations have shown that this compound may exhibit affinity for certain enzyme active sites or receptor binding pockets. For instance, preliminary virtual screening experiments suggest potential interactions with enzymes involved in inflammatory pathways or metabolic processes. These findings align with current research trends aimed at identifying novel therapeutic agents based on heterocyclic scaffolds.
In vitro studies have begun to explore the biochemical properties of this compound. Initial assays indicate that 4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol may exhibit inhibitory activity against specific enzymes or modulate cellular signaling pathways. The thiol group's reactivity has been particularly interesting for researchers studying redox-sensitive mechanisms in cells. By targeting proteins critical for disease processes, this compound could serve as a lead molecule for further derivatization and optimization.
The synthesis of this compound involves multi-step organic reactions that highlight modern synthetic methodologies. Key steps include nucleophilic addition reactions to form the triazole ring followed by functionalization at the 5-position with the sulfanylphenyl group. The introduction of the butenyl substituent likely requires careful control of reaction conditions to ensure regioselectivity and yield optimization. Advances in catalytic systems have made such transformations more efficient and environmentally friendly, aligning with green chemistry principles.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and synthetic accessibility. The structural motifs present in 4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol are reminiscent of several known drug candidates that have entered clinical trials over recent years. This similarity suggests that further investigation into this molecule could yield valuable insights into new therapeutic strategies.
Future research directions may include exploring analogs of this compound by modifying substituents or altering the core triazole structure. Such modifications could enhance potency or selectivity while maintaining favorable pharmacokinetic properties. Additionally, exploring synthetic routes that incorporate biodegradable linkers or bioconjugation strategies could expand applications in targeted drug delivery systems.
The broader impact of compounds like 4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol extends beyond academic research into practical applications in drug development pipelines. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into viable therapeutic options for patients worldwide. As computational tools continue to improve our understanding of molecular interactions at an atomic level, compounds such as this one will play an increasingly important role in discovering new medicines.
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